molecular formula C7H17N B2816225 Methyl(4-methylpentyl)amine CAS No. 42763-51-9

Methyl(4-methylpentyl)amine

Cat. No.: B2816225
CAS No.: 42763-51-9
M. Wt: 115.22
InChI Key: TUCUVZHDJRMHQX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(4-methylpentyl)amine can be synthesized through several methods:

    Alkylation of Ammonia: One common method involves the alkylation of ammonia with 4-methylpentyl halides.

    Reductive Amination: Another method involves the reductive amination of 4-methylpentanone with methylamine.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The choice of catalysts and reaction parameters is crucial to ensure high purity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, acidic or basic catalysts.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated amines, sulfonamides.

Mechanism of Action

The mechanism of action of methyl(4-methylpentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving amine receptors and enzymes that catalyze amine transformations .

Comparison with Similar Compounds

    Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.

    Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

    Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

Comparison: Methyl(4-methylpentyl)amine is unique due to the presence of the 4-methylpentyl group, which imparts distinct chemical and physical properties compared to simpler amines.

Properties

IUPAC Name

N,4-dimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUVZHDJRMHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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